molecular formula C19H36O5 B3424662 Dioctanoin CAS No. 36354-80-0

Dioctanoin

Cat. No. B3424662
CAS RN: 36354-80-0
M. Wt: 344.5 g/mol
InChI Key: ZQBULZYTDGUSSK-UHFFFAOYSA-N
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Description

Dioctanoin, also known as 1,3-Dioctanoin, is a type of diacylglycerol . It has the molecular formula C19H36O5 and a molecular weight of 344.4861 . Other names for Dioctanoin include 2-Hydroxypropane-1,3-diyl dioctanoate, Octanoic acid, 2-hydroxy-1,3-propanediyl ester, Octanoin, 1,3-di-, 1,3-Dicapryloylglycerol, 1,3-Dioctanoyl glycerol, and Glycerol 1,3-dicaprylate .


Molecular Structure Analysis

The IUPAC Standard InChI for Dioctanoin is InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 . The structure of Dioctanoin can be represented as a 2D Mol file .


Physical And Chemical Properties Analysis

Dioctanoin has a density of 1.0±0.1 g/cm3, a boiling point of 439.9±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 80.4±6.0 kJ/mol, and it has a flash point of 141.5±13.1 °C . The index of refraction is 1.460, and it has a molar refractivity of 95.1±0.3 cm3 . Dioctanoin has 5 H bond acceptors, 1 H bond donor, and 18 freely rotating bonds .

Scientific Research Applications

Activation of Protein Kinase C

1,2-Dioctanoylglycerol (DiC8) is a synthetic diacylglycerol (DAG) that has been extensively studied due to its biological activities, particularly in relation to protein kinase C (PKC) activation and cellular signaling pathways. Synthetic 1,2-diglycerides of short chain (C-6, C-8, C-10) fatty acids are activators of protein kinase C .

Tumor Promotion in Mouse Skin

Research has shown that 1,2-Dioctanoylglycerol can act as a complete skin tumor promoter in CD-1 mice . It was found that initiated mice treated with 1,2-Dioctanoylglycerol developed tumors in a dose-dependent manner .

Cellular Signaling Pathways

1,2-Dioctanoylglycerol plays a significant role in cellular signaling pathways. It is known to stimulate neutrophils by different mechanisms .

Cytosolic Alkalinization of T Lymphocytes

1,2-Dioctanoylglycerol can cause cytosolic alkalinization of human, mouse, and pig T lymphocytes through PKC-mediated activation of the Na+/H+ .

Neutrophil Stimulation

1,2-Dioctanoylglycerol can stimulate neutrophils by different mechanisms . It has been found that neutrophils stimulated with 1,2-Dioctanoylglycerol release large quantities of superoxide .

Role in Skin Health

1,2-Dioctanoylglycerol has been found to produce epidermal hyperplasia . This suggests a potential role in skin health and could be explored further for its applications in dermatology.

Safety and Hazards

The safety data sheet for Dioctanoin indicates that it is classified under Acute toxicity, oral,(Category 4), H302 . This suggests that it may be harmful if swallowed. Further information on the safety and hazards of Dioctanoin should be obtained from a reliable source.

Mechanism of Action

Mode of Action:

Action Environment:

Environmental factors play a crucial role:

properties

IUPAC Name

(3-hydroxy-2-octanoyloxypropyl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBULZYTDGUSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910175
Record name 3-Hydroxypropane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioctanoylglycerol

CAS RN

1069-87-0
Record name Monoctanoin Component C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1,2-DICAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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